Tetrahydro-2H-pyran-3-amine hydrochloride
Overview
Description
Tetrahydro-2H-pyran-3-amine hydrochloride is a chemical compound with the molecular formula C5H12ClNO. It is a derivative of tetrahydropyran, a six-membered ring containing five carbon atoms and one oxygen atom. This compound is often used in various scientific research applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tetrahydro-2H-pyran-3-amine hydrochloride typically involves the hydrogenation of the corresponding dihydropyran derivative. One common method is the platinum-catalyzed hydroalkoxylation of γ- and δ-hydroxy olefins, which tolerates various substitution patterns and functional groups . Another method involves the reaction of tertiary 1,4- and 1,5-diols with cerium ammonium nitrate at room temperature, yielding tetrahydropyran derivatives in high yield and stereoselectivity .
Industrial Production Methods: Industrial production of this compound often employs large-scale hydrogenation processes using catalysts such as Raney nickel or platinum. These processes are optimized for high yield and purity, ensuring the compound meets the stringent requirements for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions: Tetrahydro-2H-pyran-3-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions typically involve the addition of hydrogen to the compound, often using catalysts like palladium or platinum.
Substitution: The amine group in this compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a metal catalyst (e.g., palladium on carbon) is commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides are used for substitution reactions.
Major Products Formed: The major products formed from these reactions include various substituted tetrahydropyran derivatives, which can be further utilized in synthetic chemistry and pharmaceutical research .
Scientific Research Applications
Tetrahydro-2H-pyran-3-amine hydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Mechanism of Action
The mechanism of action of tetrahydro-2H-pyran-3-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can hydrolyze the second messenger cAMP, which is a key regulator of many physiological processes . This hydrolysis affects various signaling pathways, leading to changes in cellular functions and responses .
Comparison with Similar Compounds
4-Aminotetrahydropyran: A similar compound with an amine group at the 4-position of the tetrahydropyran ring.
3-Aminotetrahydrofuran: Another related compound with a similar structure but a different ring system.
N-Methyltetrahydro-2H-pyran-4-amine: A derivative with a methyl group attached to the nitrogen atom.
Uniqueness: Tetrahydro-2H-pyran-3-amine hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which enhances its solubility and stability. This makes it particularly useful in various research and industrial applications .
Biological Activity
Tetrahydro-2H-pyran-3-amine hydrochloride is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biological activity, synthesis methods, and potential therapeutic applications, supported by relevant data tables and research findings.
Chemical Structure and Properties
This compound has a molecular formula of and a molecular weight of 137.61 g/mol. Its structure features a tetrahydropyran ring, which is significant for its biological interactions and solubility properties, making it suitable for various applications in biological and chemical research.
Synthesis Methods
The synthesis of this compound can be achieved through several methods, primarily involving the hydrogenation of corresponding dihydropyran derivatives. Common synthetic routes include:
- Platinum-Catalyzed Hydroalkoxylation : This method tolerates various substitution patterns and functional groups, yielding high purity products.
- Hydrochloric Acid Reaction : The reaction of (S)-tert-butyl tetrahydro-2H-pyran-3-ylcarbamate with hydrochloric acid in methanol produces the hydrochloride salt with high enantiomeric excess .
Biological Activity
This compound exhibits notable biological activities, particularly in pharmacology. Key areas of research include:
1. Enzyme Inhibition :
- It has been studied as an inhibitor of cytochrome P450 enzymes, notably CYP3A4, which is crucial for drug metabolism .
- The compound's mechanism of action involves modulating enzyme activity, which can influence various biochemical pathways.
2. Neuropharmacological Effects :
- Research indicates its potential to modulate neurotransmitter systems, making it a candidate for treating neurological disorders .
- It has shown promise in enhancing the efficacy of antidepressant therapies by acting on monoamine transporters .
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
The compound’s mechanism involves interaction with specific molecular targets, primarily enzymes and receptors involved in neurotransmitter regulation. It may hydrolyze second messenger cyclic AMP (cAMP), which plays a critical role in various physiological processes .
Applications in Medicine
Given its biological activities, this compound is being explored for several therapeutic applications:
- Neurological Disorders : Potential use in treating conditions such as depression and anxiety by modulating neurotransmitter levels.
- Cancer Therapy : As an enzyme inhibitor, it may enhance the efficacy of existing cancer treatments by targeting specific pathways involved in tumor growth.
Properties
IUPAC Name |
oxan-3-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO.ClH/c6-5-2-1-3-7-4-5;/h5H,1-4,6H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RETPVBQTPDYSBS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(COC1)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90673803 | |
Record name | Oxan-3-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90673803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
675112-58-0 | |
Record name | Oxan-3-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90673803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | oxan-3-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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